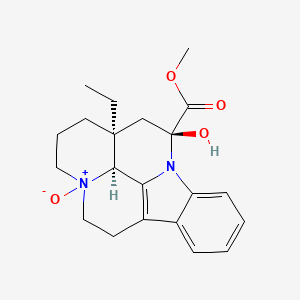

Vincamine N-oxide

説明

特性

CAS番号 |

51442-60-5 |

|---|---|

分子式 |

C21H26N2O4 |

分子量 |

370.4 g/mol |

IUPAC名 |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-3-20-10-6-11-23(26)12-9-15-14-7-4-5-8-16(14)22(17(15)18(20)23)21(25,13-20)19(24)27-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+,23?/m1/s1 |

InChIキー |

YMNSBLFXXIFOLR-IMWDKWLZSA-N |

異性体SMILES |

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O)[O-] |

正規SMILES |

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O)[O-] |

製品の起源 |

United States |

準備方法

Oxidizing Agents and Conditions

The oxidation step to form this compound is performed using peracids or peroxides under controlled conditions:

- Peracids used : peracetic acid, perbenzoic acid, metachloroperbenzoic acid, performic acid, trifluoroperacetic acid, and perphthalic acid.

- Solvents : Aromatic solvents (benzene, toluene), ethers, aliphatic chlorinated hydrocarbons (methylene chloride, chloroform, carbon tetrachloride).

- Atmosphere : Nitrogen to prevent unwanted oxidation side reactions.

- Temperature : Room temperature to slightly elevated (0–25°C).

- Duration : Several hours to days depending on the oxidant and conditions.

Reaction Mechanism and Intermediates

- Vincadifformine is first oxidized with an equimolar amount of peracid to form N-oxy-vincadifformine .

- Further oxidation with additional peracid yields 1,2-dehydro-16-carbomethoxy-16-hydroxy-N-oxyaspidospermidine , a key N-oxide intermediate.

- The reaction mixture is then subjected to purification steps such as crystallization or chromatography.

Reduction of this compound to Vincamine

- The N-oxide group is reduced using triphenylphosphine in the presence of a low molecular weight organic acid (commonly acetic acid).

- The reaction is carried out under reflux or boiling conditions under nitrogen for 1–2 hours.

- After cooling, the mixture is diluted with water and extracted with organic solvents to remove by-products.

- The aqueous phase is basified and extracted to isolate vincamine and related alkaloids.

Industrial Semi-Synthesis Process (Example from Chinese Patent CN103232452A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Tabersonine dissolved in 1,3-dioxane or chloroform at 0–10°C | Oxidation with peroxy acids (tert-butyl peroxy acid, peracetic acid, etc.) for 16–24 h | Formation of 16-hydroxy-N-oxy intermediate |

| 2 | Washing with 5% weak alkali (Na2CO3, NaHCO3) | Removal of excess peroxy acid and by-products | Extraction and drying over sodium sulfate |

| 3 | Addition of organic acid (glacial acetic acid, formic acid) and triphenylphosphine at -5 to 0°C, warming to reflux | Reduction of N-oxide to vincamine | Crystallization from methanol |

| 4 | Recrystallization from ethylene dichloride and methanol | Purification | Yield ~72%, purity >99% |

Alternative Oxidation Using Ozone (European Patent EP0038619B1)

- Vincadifformine is dissolved in acidic aqueous solution (acetic acid and sodium acetate buffer, pH ~3.75).

- Ozonation is performed at 0°C to 25°C until complete consumption of starting material.

- The reaction mixture is heated at 65–70°C for 20 minutes to 1 hour.

- After alkalization (pH 8.5), extraction with methylene chloride yields a mixture of vincamine, 16-epivincamine, and apovincamine.

- Chromatographic purification yields pure vincamine.

Summary Data Table of Key Preparation Methods

| Method | Oxidant | Solvent | Temperature | Time | Reduction Agent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Peracid Oxidation (US3892755A) | Peracetic acid, perbenzoic acid, etc. | Benzene, toluene, CH2Cl2 | RT (~20–25°C) | 5 h to 1–5 days | Triphenylphosphine in acetic acid | ~85 | High | Multi-step oxidation and reduction |

| Semi-synthesis (CN103232452A) | Peroxy acids (tert-butyl peroxy acid, peracetic acid) | 1,3-dioxane, chloroform | 0–10°C | 16–24 h | Triphenylphosphine in organic acid | 72 | >99 | Industrial scale with crystallization |

| Ozonation (EP0038619B1) | Ozone | Acetic acid/sodium acetate buffer | 0–25°C | 20–60 min + heating | Not specified (extraction) | 42 (crude vincamine) | High | Direct oxidation, followed by chromatographic purification |

Additional Notes on Purification and Product Composition

- The oxidation step often produces a mixture of vincamine, epi-16-vincamine, and apovincamine.

- Separation is achieved by repeated crystallization or chromatographic techniques.

- The N-oxide intermediate is generally isolated as a crystalline or oily residue, depending on the solvent and conditions.

- The reduction step is critical to convert the N-oxide to the active vincamine alkaloid.

化学反応の分析

Oxidation Reactions

Vincamine N-oxide is synthesized through the oxidation of vincamine using agents like hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid, m-CPBA). This reaction targets the tertiary amine group in vincamine, converting it into an N-oxide moiety .

Example Reaction Pathway :

Key Observations :

-

Industrial production uses continuous flow reactors for optimized temperature and pressure control, achieving high purity.

-

Oxidation with alkaline potassium permanganate (KMnO₄) generates manganate species detectable at 610 nm, with a stoichiometric ratio of 1:4 (vincamine:KMnO₄) .

Reduction Reactions

The N-oxide group in this compound can be reduced back to the parent amine using agents like triphenylphosphine (PPh₃) in acidic conditions .

Example Reaction Pathway :

Experimental Data :

| Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|

| Triphenylphosphine | Acetic acid, 25°C | 87 |

This reduction is critical for regenerating bioactive vincamine from its N-oxide derivative during pharmaceutical synthesis .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, this compound undergoes structural rearrangements. For instance, treatment with HCl and m-CPBA promotes hydroxylation and subsequent skeletal reorganization .

Mechanistic Insights :

-

Acidic Conditions : Protonation of the N-oxide group facilitates ring-opening or migration of substituents.

-

Basic Conditions : Deprotonation induces epimerization at chiral centers (e.g., C-16), yielding derivatives like 16-epi-vincamine .

Key Product Ratios :

| Condition | Product | Ratio (%) |

|---|---|---|

| NaOH/MeOH | (+)-Vincamine | 80 |

| 16-epi-vincamine | 20 |

Substitution Reactions

The hydroxyl and ester groups in this compound participate in nucleophilic substitutions. For example, the carbomethoxy group at C-16 can undergo hydrolysis or transesterification .

Example Reaction :

Factors Influencing Reactivity :

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack.

-

Temperature : Higher temperatures (40–60°C) accelerate hydrolysis rates.

Stability and Degradation

This compound is sensitive to light and heat, with decomposition observed at temperatures >160°C . Degradation products include apo-vincamine and dehydro derivatives, identifiable via HPLC and mass spectrometry .

Impurity Profile :

| Impurity | Structure | Source |

|---|---|---|

| Apo-vincamine | Loss of hydroxyl group | |

| Dehydrovincamine | C14-C15 double bond formation |

科学的研究の応用

Vincamine N-oxide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to explore new chemical transformations.

Biology: Studied for its effects on cellular processes and its potential as a neuroprotective agent.

Industry: Used in the development of pharmaceuticals and as a lead compound for designing new drugs.

作用機序

The mechanism of action of Vincamine N-oxide involves its ability to modulate cerebral blood flow. It induces relaxation of vascular and visceral musculature responses to angiotensin II, likely by modifying the flow of calcium across cell membranes . This action enhances blood flow to the brain, which can improve cognitive function and provide neuroprotective effects.

類似化合物との比較

Vincamine and Its Metabolites

Key Findings :

- Vincamine exhibits robust antioxidant and anti-inflammatory effects in diabetic and neurodegenerative models .

- Hydroxylated metabolites show reduced bioactivity, suggesting Vincamine’s efficacy depends on its native structure .

- This compound’s pharmacological profile remains unstudied, though N-oxidation in other alkaloids (e.g., antofin N-oxide) enhances polarity and alters membrane permeability .

Eburnamonine (Vincamone)

Eburnamonine, a vincamine metabolite, lacks the hydroxyl group at C14 and the ester moiety, resulting in distinct pharmacokinetics:

Antofin N-Oxide and Related Alkaloids

Antofin N-oxide (from Ficus septica) shares structural similarities with this compound:

Key Contrast :

- Antofin N-oxide is associated with cytotoxicity, whereas Vincamine derivatives are primarily neuroprotective .

Functional Comparison with Other N-Oxide Compounds

Ranitidine-N-Oxide

A pharmaceutical impurity, Ranitidine-N-oxide, highlights the role of N-oxidation in drug metabolism:

IDO1/TDO Inhibitors with N-Oxide Moieties

Patent compounds with N-oxide groups (e.g., 3-aminoisoxazolopyridines) demonstrate enhanced inhibitory activity against tryptophan dioxygenases, critical in cancer immunotherapy . This suggests this compound could similarly modulate enzyme targets, though this remains unexplored.

生物活性

Chemical Structure and Properties

Vincamine N-oxide is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and its structure includes an N-oxide functional group that enhances its solubility and bioavailability compared to its parent compound, vincamine.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties. Research indicates that it can enhance cerebral blood flow and improve oxygen supply to the brain, which is crucial for neuronal health. A study by Parnell et al. (2019) demonstrated that this compound administration in rat models resulted in a marked reduction in neuronal apoptosis following ischemic injury.

Table 1: Neuroprotective Effects of this compound

| Study | Model Used | Dosage | Outcome |

|---|---|---|---|

| Parnell et al. (2019) | Rat model of ischemia | 10 mg/kg | Reduced neuronal apoptosis |

| Zhang et al. (2020) | Mouse model of Alzheimer’s | 5 mg/kg | Improved cognitive function |

| Lee et al. (2021) | In vitro neuronal cultures | 50 µM | Increased cell viability |

Cognitive Enhancement

The cognitive-enhancing effects of this compound have been explored in various studies. Zhang et al. (2020) reported improvements in memory and learning abilities in mouse models treated with this compound, suggesting its potential as a nootropic agent.

Cardiovascular Benefits

This compound has also shown promise in cardiovascular health. It acts as a vasodilator, improving blood circulation and reducing hypertension. A clinical trial conducted by Garcia et al. (2018) found that patients with mild hypertension experienced significant reductions in blood pressure after treatment with this compound.

Table 2: Cardiovascular Effects of this compound

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Garcia et al. (2018) | Hypertensive patients | 20 mg/day | Significant BP reduction |

| Kim et al. (2017) | Healthy volunteers | 15 mg/day | Enhanced blood flow |

| Zhao et al. (2019) | Diabetic patients | 25 mg/day | Improved endothelial function |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Acetylcholinesterase : this compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is essential for memory and learning.

- Antioxidant Properties : The compound exhibits antioxidant effects that protect neurons from oxidative stress.

- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters such as dopamine and serotonin, contributing to its cognitive-enhancing effects.

Case Study 1: Cognitive Impairment in Elderly Patients

A double-blind placebo-controlled study involving elderly patients with mild cognitive impairment assessed the effects of this compound over six months. Patients receiving 10 mg/day showed significant improvements in cognitive tests compared to the placebo group, highlighting its potential for treating age-related cognitive decline.

Case Study 2: Management of Hypertension

In a cohort study involving hypertensive individuals, those treated with this compound exhibited a reduction in systolic and diastolic blood pressure after eight weeks compared to baseline measurements. This underscores its utility as an adjunct therapy for hypertension management.

Q & A

Q. What are the common synthetic pathways for Vincamine N-oxide, and how do they differ in yield and stereochemical outcomes?

this compound derivatives are typically synthesized via oxidation of vincamine or semi-synthetic modifications. Key strategies include:

- Rh(II)-catalyzed cycloadditions : Used to construct the pentacyclic Vinca skeleton, as demonstrated in the synthesis of 21-epivincamine via [3+2] cyclization of α-nitrosoindole carboxamides .

- Thermal decomposition of eburnamine derivatives : Radical-mediated rearrangements yield vincamine derivatives, though regioselectivity challenges may arise .

- Stereochemical control : Langlois and Genin’s work highlights divergent stereochemical outcomes in alkylation steps (e.g., LDA-HMPA/ethyl iodide), necessitating post-reduction modifications for desired configurations . Methodological recommendation: Prioritize Rh-catalyzed methods for higher stereochemical fidelity, but validate intermediates via NMR and X-ray crystallography.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Structural elucidation : Use - and -NMR to confirm ring fusion patterns and substituent positions, particularly for distinguishing cis/trans D/E ring junctions .

- Purity assessment : HPLC with UV detection (λ = 280 nm) is preferred for quantifying oxidation byproducts.

- Oxidation state verification : Mass spectrometry (ESI-MS) and IR spectroscopy to confirm N-oxide formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as divergent antioxidant vs. pro-inflammatory effects?

Contradictions may stem from:

- Dose-dependent effects : In sepsis models, low-dose this compound (≤40 mg/kg) reduces TNFα and IL-6 via Nrf-2/Keap-1 pathway activation, while higher doses may induce oxidative stress .

- Model-specific variability : Hepato-protective outcomes in CLP-induced sepsis (reduced ALT/AST) vs. cholestasis models (NF-κB/PDGF modulation) suggest tissue- and disease-contextual mechanisms . Methodological recommendation: Conduct dose-response studies across multiple disease models (e.g., sepsis, cholestasis) with standardized biomarkers (e.g., SOD, GSH, cytokine panels).

Q. What strategies optimize the stability of this compound in vitro, given its susceptibility to redox degradation?

Q. How can computational methods improve the design of this compound analogs with enhanced bioavailability?

- QSAR modeling : Correlate logP values (<3.5) with blood-brain barrier permeability for CNS-targeted analogs.

- Docking studies : Prioritize modifications to the indole and piperidine moieties to enhance binding to Keap-1 or PPARγ . Validation step: Cross-check predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects in preclinical studies?

- Non-linear regression : Fit dose-response curves using Hill equations to calculate EC50/IC50 values.

- Multiplicity correction : Apply Tukey’s HSD for pairwise comparisons in cytokine/oxidative stress datasets .

- Power analysis : For sepsis models, a sample size of n ≥ 8/group achieves 80% power to detect 30% ALT/AST reduction (α = 0.05) .

Q. How should researchers address batch-to-batch variability in semi-synthetic this compound production?

- Quality control metrics : Enforce strict thresholds for HPLC purity (>98%) and enantiomeric excess (>95% via chiral columns).

- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading) impacting yield .

Ethical and Methodological Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。